Bivalirudin Trifluoroacetic Acid Salt Bivalirudin Trifluoroacetic Acid Salt
Brand Name: Vulcanchem
CAS No.: 1124915-67-8
VCID: VC0109239
InChI:
SMILES:
Molecular Formula: C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ
Molecular Weight: 2180.2911402

Bivalirudin Trifluoroacetic Acid Salt

CAS No.: 1124915-67-8

Cat. No.: VC0109239

Molecular Formula: C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ

Molecular Weight: 2180.2911402

* For research use only. Not for human or veterinary use.

Bivalirudin Trifluoroacetic Acid Salt - 1124915-67-8

Specification

CAS No. 1124915-67-8
Molecular Formula C₉₈H₁₃₈N₂₄O₃₃ . (C ₂HF₃O₂)ₓ
Molecular Weight 2180.2911402

Introduction

Chemical Structure and Composition

Bivalirudin is a synthetic peptide consisting of 20 amino acids with the sequence D-Phe-Pro-Arg-Pro-Gly-Gly-Gly-Gly-Asn-Gly-Asp-Phe-Glu-Glu-Ile-Pro-Glu-Glu-Tyr-Leu-OH . It is derived from hirudin, a naturally occurring peptide found in the salivary glands of blood-sucking leeches that possesses anticoagulant properties . The molecular formula of bivalirudin free base is C98H138N24O33 with a molecular weight of 2180.32 Daltons (anhydrous free base peptide) .

When formulated as the trifluoroacetic acid salt, each molecule of bivalirudin contains between 1.7 to 2.6 equivalents of trifluoroacetic acid . This salt formation affects the compound's solubility and stability characteristics, making it more suitable for pharmaceutical applications. The structural configuration is particularly important as all amino acid residues except the achiral glycine (Gly) and the N-terminal D-phenylalanine (D-Phe) are in the L-configuration .

Structural Features

The bivalirudin molecule consists of two primary functional domains connected by a linker:

  • The hirudin active site-binding domain

  • The fibrinogen-binding domain

  • A linker containing four glycine residues that connects these domains

This structural arrangement allows bivalirudin to interact specifically with thrombin at multiple binding sites, conferring its potent anticoagulant activity.

Physical and Chemical Properties

Bivalirudin trifluoroacetic acid salt exhibits several distinctive physical and chemical properties that influence its pharmaceutical applications and handling requirements.

Physical Properties

The compound typically appears as a white to off-white powder . It demonstrates considerable hygroscopic properties, absorbing more than 23% (m/m) of water when relative humidity increases from 0% to 95% at 25°C . This hygroscopic nature necessitates careful handling and storage considerations for the compound.

Solubility Profile

Bivalirudin trifluoroacetic acid salt demonstrates excellent solubility characteristics in various solvents:

SolventSolubility
Water≥43.5 mg/mL with gentle warming
DMSO≥54.5 mg/mL with gentle warming
Ethanol≥10.18 mg/mL with gentle warming and ultrasonication

Table 1: Solubility profile of bivalirudin trifluoroacetic acid salt

Additional Physical Parameters

PropertyValue
Density1.52±0.1 g/cm³ (Predicted)
Recommended Storage Temperature-20°C
pH (in solution)5.0-5.5 (pharmaceutical preparations)

Table 2: Physical parameters of bivalirudin trifluoroacetic acid salt

The compound is freely soluble in water, making it suitable for the development of injectable pharmaceutical formulations . The pharmaceutical preparations typically maintain a pH range of 5.0 to 5.5, adjusted using sodium hydroxide and/or glacial acetic acid .

Mechanism of Action

Bivalirudin trifluoroacetic acid salt functions as a direct thrombin inhibitor with a specific mechanism of action that differentiates it from other anticoagulants.

Primary Mechanism

Bivalirudin directly inhibits thrombin by specifically binding to both:

  • The catalytic site of thrombin

  • The anion-binding exosite of both circulating and clot-bound thrombin

This dual-binding approach provides comprehensive inhibition of thrombin activity throughout the coagulation cascade. Thrombin, as a serine proteinase, plays a central role in the thrombotic process by:

  • Cleaving fibrinogen into fibrin monomers

  • Activating Factor XIII to Factor XIIIa, enabling fibrin to develop a covalently cross-linked framework that stabilizes thrombus

  • Activating Factors V and VIII, promoting further thrombin generation

  • Activating platelets, stimulating aggregation and granule release

Reversibility Characteristics

An important distinguishing feature of bivalirudin is the reversibility of its binding to thrombin. Thrombin slowly cleaves the bivalirudin-Arg3-Pro4 bond, resulting in the gradual recovery of thrombin active site functions . This reversible mechanism contributes to the predictable and manageable pharmacokinetic profile of the compound in clinical settings.

Pharmaceutical Formulations

Bivalirudin trifluoroacetic acid salt is available in various pharmaceutical formulations designed for clinical use, primarily in injectable form for anticoagulant therapy.

ComponentQuantity
Bivalirudin (as trifluoroacetate salt)5 mg*
Sodium acetate trihydrate0.8 mg
Polyethylene glycol 400100 mg
Water for Injectionq.s.

*The range of bivalirudin trifluoroacetate is 5.4 to 5.6 mg based on a range of trifluoroacetic acid composition of 1.7 to 2.6 equivalents .

Table 3: Composition of ANGIOMAX RTU injectable solution

Clinical Applications

Bivalirudin trifluoroacetic acid salt has established applications in clinical medicine, particularly in cardiovascular interventions and research settings.

Anticoagulant Therapy

The primary clinical application of bivalirudin is as an anticoagulant in patients undergoing percutaneous coronary interventions (PCI), where it helps prevent blood clot formation during procedures . Its rapid onset of action and predictable pharmacokinetics make it particularly valuable in acute interventional settings.

Cardiology Applications

In cardiology, bivalirudin is employed for managing patients with:

  • Unstable angina

  • Acute myocardial infarction

The compound offers a rapid onset of action compared to traditional anticoagulants, which is advantageous in emergency cardiovascular care . It was approved for marketing in the United States in 2000 and has since become an important option in the anticoagulant arsenal .

Research Applications

Beyond direct clinical use, bivalirudin trifluoroacetic acid salt serves important research functions:

  • Clinical research: The compound plays a crucial role in clinical trials evaluating new cardiovascular treatments, providing a benchmark for comparing the efficacy of other anticoagulants

  • Pharmaceutical development: It is used in the development of new formulations and delivery methods to enhance the effectiveness and safety profiles of anticoagulant therapies

  • Laboratory studies: Researchers utilize bivalirudin in laboratory settings to study blood coagulation mechanisms, advancing the understanding and treatment of clotting disorders

Pharmacokinetics and Metabolism

The pharmacokinetic profile of bivalirudin trifluoroacetic acid salt is characterized by predictable parameters that vary with renal function.

Clearance Rates

Bivalirudin demonstrates varying clearance rates depending on renal function:

Renal Function StatusClearance Rate
Normal renal function3.4 mL/min/kg
Mild renal impairment3.4 mL/min/kg
Moderate renal impairment2.7 mL/min/kg
Severe renal impairment2.8 mL/min/kg
Dialysis-dependent patients1.0 mL/min/kg

Table 4: Clearance rates of bivalirudin with varying renal function

Biological Half-Life

The half-life of bivalirudin also varies significantly with renal function:

Renal Function StatusHalf-Life
Normal renal function25 minutes
Moderate impairment (Creatinine clearance 10-29 mL/min)57 minutes
Dialysis-dependent patients3.5 hours

Table 5: Biological half-life of bivalirudin with varying renal function

This variability in half-life necessitates dose adjustments for patients with impaired renal function to avoid excessive anticoagulation and potential bleeding complications.

Dosing Recommendations

The administration of bivalirudin trifluoroacetic acid salt follows weight-based dosing protocols adjusted according to the clinical scenario.

Standard Dosing Protocol

For percutaneous coronary intervention (PCI), the typical dosing protocol involves:

  • Initial intravenous bolus: 0.75 mg/kg body weight

  • Continuous intravenous infusion: 1.75 mg/kg/hour for the duration of the PCI procedure

  • Post-procedure: Continuous infusion for up to 4 hours as clinically indicated

Monitoring and Dose Adjustments

Activated clotting time (ACT) should be monitored after the first intravenous injection, approximately 5 minutes following administration. If necessary, an additional 0.3 mg/kg bivalirudin may be administered . For extended post-procedural anticoagulation, a reduced infusion rate of 0.2 mg/kg/hour may be continued for up to 20 hours .

Renal Adjustment

Given the relationship between renal function and bivalirudin clearance, dose adjustments are necessary for patients with renal impairment. The specific adjustments should be based on creatinine clearance and clinical assessment of the patient's bleeding risk.

Impurities and Quality Control

Quality control of bivalirudin trifluoroacetic acid salt involves monitoring and controlling various impurities that may arise during manufacturing or storage.

Common Impurities

One identified impurity is the Bivalirudin 12-20 Fragment Trifluoroacetic Acid Salt, which has a molecular formula of C55H77N9O19- xC2HF3O2 and a molecular weight of approximately 1168.25 . This fragment represents a degradation product that must be monitored in pharmaceutical preparations.

Quality Control Parameters

Control of bivalirudin drug substance typically involves testing for:

  • Identity (using IR spectroscopy, ESI-MS, and amino acid analysis)

  • Potency (assay)

  • Impurities (process-related and degradation products)

  • Residual solvents

  • Description and appearance of solution

  • Thrombin inhibition activity

  • Trifluoroacetic acid content

  • Water content

  • Microbial counts

  • Endotoxin levels

For pharmaceutical preparations intended for parenteral use, bivalirudin is controlled for endotoxin at levels well below the target limit for drug products to ensure patient safety .

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